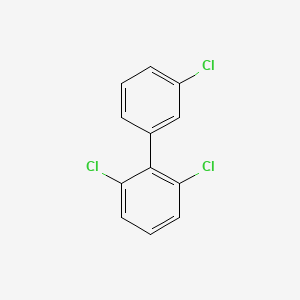

2,3',6-Trichlorobiphenyl

Description

Polychlorinated Biphenyls (PCBs) as Persistent Organic Pollutants in Environmental Research

Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that were manufactured for a variety of industrial applications, including as coolants and lubricants in electrical equipment. dcceew.gov.aunih.gov Due to their chemical stability, non-flammability, and electrical insulating properties, they were widely used in transformers, capacitors, and other products. dcceew.gov.auundp.org However, their production was banned in many countries in the 1970s due to their significant negative impact on the environment and human health. undp.orgnih.govwikipedia.org

PCBs are classified as persistent organic pollutants (POPs), a group of toxic substances that are resistant to environmental degradation. dcceew.gov.auundp.org They can persist in the environment for long periods, bioaccumulate in organisms, and biomagnify through the food chain. dcceew.gov.aunih.gov This means that their concentration increases in organisms at successively higher levels in the food chain. PCBs are found worldwide in various environmental media, including air, water, soil, and sediments. cpcb.nic.intsu.edu Human exposure can occur through the inhalation of contaminated air and the ingestion of contaminated food and water. who.int

Significance of Congener-Specific Research for 2,3',6-Trichlorobiphenyl (PCB 27)

There are 209 different types of PCBs, known as congeners, each with a unique arrangement of chlorine atoms on the biphenyl (B1667301) structure. dcceew.gov.au The toxicity and physical-chemical properties of PCBs vary considerably among these different congeners. wikipedia.org Therefore, congener-specific research is crucial for understanding the potential risks associated with exposure to specific PCBs.

This compound, also known as PCB 27, is one of these 209 congeners. nist.govnih.gov Research focused specifically on PCB 27 is important to determine its unique environmental fate, metabolic pathways, and toxicological effects, which may differ from other PCB congeners. This detailed understanding is essential for accurate risk assessment and the development of effective remediation strategies.

Research Objectives and Scope

The objective of this article is to provide a comprehensive overview of the chemical compound this compound (PCB 27). The scope is strictly limited to the following topics:

Physicochemical Properties: A detailed description of the fundamental physical and chemical characteristics of PCB 27.

Environmental Occurrence and Fate: An examination of the presence of PCB 27 in the environment and its transformation and transport processes.

Metabolism and Toxicokinetics: A review of how PCB 27 is absorbed, distributed, metabolized, and excreted by living organisms.

Toxicological Profile: An analysis of the harmful effects of PCB 27 on biological systems.

This article will present detailed research findings and utilize data tables to summarize key information.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dichloro-2-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-4-1-3-8(7-9)12-10(14)5-2-6-11(12)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOFJPFYTCHPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074143 | |

| Record name | 2,3',6-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-76-7 | |

| Record name | 2,3',6-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',6-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',6-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K29N6Z59BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Physicochemical Properties of 2,3 ,6 Trichlorobiphenyl Pcb 27

2,3',6-Trichlorobiphenyl (PCB 27) is a synthetic organochlorine compound with the chemical formula C₁₂H₇Cl₃. nist.govchembk.com It is a member of the trichlorobiphenyl subgroup of PCBs. nih.gov

| Property | Value |

| Molecular Formula | C₁₂H₇Cl₃ |

| Molecular Weight | 257.54 g/mol |

| CAS Registry Number | 38444-76-7 |

| Appearance | Colorless, odorless crystals (as pure congener) |

| Boiling Point | >300 °C (>572 °F) |

| Flash Point | >100 °C (>210 °F) |

| Synonyms | PCB 27, 2,3',6-Trichloro-1,1'-biphenyl |

Data sourced from multiple references. nist.govnih.govchembk.comaccustandard.comguidechem.com

Environmental Occurrence and Fate

Like other PCBs, 2,3',6-Trichlorobiphenyl does not occur naturally and its presence in the environment is a result of human activities. undp.org Although the production of PCBs has been banned for decades, they are still found in the environment due to their persistence and the continued use and disposal of old equipment containing these compounds. wikipedia.orgwho.int

PCBs are released into the environment through various means, including leaks from old electrical equipment, improper disposal of PCB-containing materials, and as unintentional byproducts of certain chemical manufacturing processes. dcceew.gov.au Once in the environment, PCBs can be transported long distances in the atmosphere and deposited in remote locations. tsu.edu

The fate of PCB 27 in the environment is governed by processes such as volatilization, adsorption to soil and sediment, and very slow biodegradation. who.int The degree of chlorination and the position of the chlorine atoms on the biphenyl (B1667301) rings influence the environmental behavior of PCB congeners. cpcb.nic.in Generally, higher chlorinated PCBs are more persistent and have a stronger tendency to adsorb to organic matter in soil and sediment. who.int

Degradation and Transformation Pathways of 2,3 ,6 Trichlorobiphenyl

Biological Transformation Mechanisms

The primary biological transformation mechanism for 2,3',6-Trichlorobiphenyl in anaerobic environments is reductive dechlorination. This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, leading to the formation of less chlorinated congeners.

Anaerobic Reductive Dechlorination

Anaerobic reductive dechlorination is a microbially mediated process where the PCB congener acts as an electron acceptor. This biotransformation is a crucial first step in the environmental breakdown of highly chlorinated biphenyls.

The anaerobic dechlorination of this compound is carried out by complex microbial communities and specific isolated bacteria. Research has identified that microbial consortia from environments like Hudson River sediments are capable of dechlorinating this compound. osti.gov In laboratory studies using slurries from these sediments, this compound has been observed as a transient intermediate during the dechlorination of more highly chlorinated biphenyls, indicating the presence of microorganisms capable of its transformation. nih.gov

One study documented the rapid and sustained dechlorination of this compound under anaerobic conditions, highlighting the activity of microbial populations in contaminated sediments. osti.gov While comprehensive data on specific isolated strains that exclusively target this compound is limited, some research points to the involvement of specific groups. For instance, in the dechlorination of 2,3,5,6-tetrachlorobiphenyl (B164875), microbial enrichment cultures from Baltimore Harbor sediments produced this compound as an intermediate product. nih.gov These consortia often contain a diverse range of anaerobic bacteria, including those from the genera Clostridium and dissimilatory sulfur- and sulfate/iron-reducing bacteria, which have been associated with the dechlorination of other PCBs. nih.gov

Table 1: Microbial Involvement in this compound Dechlorination

| Microbial Source | Transformation Observed | Study Context |

|---|---|---|

| Hudson River Sediments | Rapid and sustained dechlorination | Anaerobic microcosms osti.gov |

The arrangement of chlorine atoms on the biphenyl rings significantly dictates the rate and pathway of anaerobic dechlorination. For many PCBs, chlorines in the meta and para positions are more readily removed than those in the ortho position. epa.gov In the case of this compound, its structure contains both ortho (positions 2 and 6) and meta (position 3') chlorines.

Studies on the dechlorination of Aroclor 1242 by microorganisms from Hudson River sediments showed that the process primarily targeted meta and para chlorines, leading to an accumulation of ortho-substituted congeners. epa.gov The transformation of 2,3',5,6-tetrachlorobiphenyl by anaerobic microorganisms in sediment slurries demonstrated the removal of a meta chlorine to form this compound. researchgate.net This intermediate was then subject to further dechlorination. This specificity suggests that the enzymatic systems of the responsible microorganisms have a preference for the position of the chlorine atom they attack.

Reductive dechlorination is a respiratory process where the chlorinated compound serves as the terminal electron acceptor. The process requires an electron donor, which provides the electrons needed to break the carbon-chlorine bond. While specific studies detailing the optimal electron donors for the dechlorination of this compound are not extensively documented, research on other chlorinated compounds provides insight into common donors that support dehalogenating microbial communities.

Commonly used electron donors in anaerobic dechlorination studies include simple organic compounds and hydrogen gas. These include:

Pyruvate

Hydrogen (H₂)

In studies of microbial consortia that dechlorinate other chlorinated compounds such as chlorophenols and trichloroethene, lactate and hydrogen have been shown to be effective electron donors. nih.govmdpi.com For instance, a highly enriched microbial consortium that dechlorinates chlorophenols utilized hydrogen as the electron donor and acetate as a carbon source. nih.gov The choice of electron donor can influence the efficiency and rate of the dechlorination process. Some studies have noted that while donors like acetate and formate can accelerate reductive dechlorination, their effectiveness can vary. nih.gov In the context of this compound, it is the electron acceptor in the metabolic process.

The metabolic activity of anaerobic microbial consortia responsible for dechlorination is highly sensitive to environmental conditions such as temperature and pH. Although specific optimal ranges for the degradation of this compound have not been precisely defined in the literature, studies on closely related congeners provide valuable insights.

During the anaerobic dechlorination of more highly chlorinated PCBs, this compound often appears as a transient intermediate. Its formation and subsequent transformation provide a window into the step-by-step process of microbial degradation.

In the dechlorination of 2,3,5,6-tetrachlorobiphenyl by anaerobic microorganisms, the removal of a meta chlorine atom leads to the formation of this compound. researchgate.net This intermediate does not typically accumulate to high levels, as it is further dechlorinated. The subsequent fate of this compound involves the removal of another chlorine atom, leading to the formation of dichlorobiphenyls (DCBs). The primary products observed from its degradation are 2,6-dichlorobiphenyl (B22184) and 2,5-dichlorobiphenyl. researchgate.net

Table 2: Dechlorination Pathway Starting from a Precursor to this compound

| Precursor Compound | Intermediate Formed | Subsequent Products | Reference |

|---|

This sequential removal of chlorine atoms demonstrates a structured degradation pathway orchestrated by the microbial consortium present in the anaerobic environment.

Aerobic Oxidative Degradation

Aerobic degradation is a primary mechanism for the breakdown of less-chlorinated PCBs in the environment, facilitated by various microorganisms. This process typically involves the activation of a specific enzymatic pathway that introduces oxygen into the biphenyl structure, initiating its decomposition.

Bacterial Biphenyl Dioxygenase Pathway Activation

The aerobic bacterial degradation of PCBs like this compound is initiated by the biphenyl dioxygenase (BphA) enzyme system. nih.govcolab.ws This key enzyme catalyzes the dioxygenation of the biphenyl molecule, attacking one of the aromatic rings. colab.ws The degradation typically starts on the less chlorinated ring. researchgate.net For this compound, the biphenyl dioxygenase would likely attack the phenyl ring with the single chlorine atom at the 3' position. The enzyme introduces two hydroxyl groups, usually at unsubstituted adjacent carbon atoms (e.g., positions 2',3' or 3',4'), to form an unstable intermediate called a dihydrodiol. researchgate.netcolab.ws This initial step is crucial as it destabilizes the aromatic system, making the compound susceptible to further enzymatic action. colab.ws The expression of the genes encoding for biphenyl dioxygenase, such as bphA, is essential for this process and can be monitored to assess biodegradation activity. acs.org

Metabolic Pathways and End Product Formation

The aerobic degradation of this compound follows a sequence of enzymatic reactions known as the "biphenyl upper pathway". colab.ws Following the initial dioxygenation by BphA, the resulting dihydrodiol is acted upon by a dehydrogenase (BphB), which forms a dihydroxylated biphenyl. colab.ws This product then undergoes ring cleavage by a 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC), which breaks the aromatic ring to produce 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). colab.wscolab.ws A hydrolase (BphD) subsequently cleaves the HOPDA molecule, yielding a chlorobenzoic acid and a five-carbon aliphatic acid (2-hydroxypenta-2,4-dienoate). researchgate.netresearchgate.net Studies on various trichlorobiphenyls confirm that polychlorinated benzoic acids are the primary metabolic end products of this pathway. iaea.org These chlorobenzoates are more polar than the parent PCB but can persist in the environment, requiring different enzymatic pathways for their complete degradation. nih.gov

Table 2: Key Enzymes and Reactions in the Aerobic Degradation of this compound

| Enzyme | Gene | Reaction Step | Product(s) | Citation |

| Biphenyl Dioxygenase | bphA | Dioxygenation of the biphenyl ring | Chlorinated biphenyl-dihydrodiol | researchgate.netcolab.ws |

| Dihydrodiol Dehydrogenase | bphB | Dehydrogenation of the dihydrodiol | Dihydroxy-trichlorobiphenyl | colab.ws |

| 2,3-Dihydroxybiphenyl Dioxygenase | bphC | Meta-cleavage of the dihydroxylated ring | Chlorinated HOPDA (2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid) | colab.wscolab.ws |

| HOPDA Hydrolase | bphD | Hydrolysis of the ring cleavage product | Chlorobenzoic acid and 2-hydroxypenta-2,4-dienoate | researchgate.netresearchgate.net |

Abiotic Transformation Processes

Beyond microbial action, this compound is subject to abiotic transformation processes that contribute to its degradation in the environment. Photolysis, in particular, plays a significant role in both aquatic and atmospheric systems.

Photolytic Degradation in Aquatic and Atmospheric Systems

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. In aquatic environments, the presence of dissolved organic matter (DOM), such as humic acids, can significantly accelerate the photodegradation of trichlorobiphenyls. nih.gov This photosensitized process involves the absorption of solar irradiation by DOM, which then produces highly reactive chemical species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov These reactive species attack the PCB molecule, leading to its transformation. Studies on 2,4',5-trichlorobiphenyl (B150608) (PCB 31) have shown that these reactions can account for a significant portion of its degradation, with major products including chlorobenzoic acids, hydroxy-dichlorobenzoic acid, and hydroxylated trichlorobiphenyls. nih.gov Similarly, atmospheric reactions with photochemically generated hydroxyl radicals are considered a potentially significant degradation pathway for PCBs. nih.gov The process often involves reductive dechlorination, where a chlorine atom is removed, or hydroxylation, leading to the formation of OH-PCBs. nih.govosti.gov

Atmospheric Hydroxyl Radical Reactions

In the atmosphere, the gas-phase reaction with hydroxyl radicals (•OH) is the dominant transformation pathway for most organic pollutants, including PCBs. epa.gov These highly reactive radicals are produced photochemically in the atmosphere and initiate the degradation of PCBs.

The reaction mechanism primarily involves the addition of the hydroxyl radical to one of the aromatic rings, forming a PCB-OH adduct. This adduct can then undergo further reactions, often with molecular oxygen, leading to ring-opening and the formation of various degradation products. A secondary, less significant pathway is the abstraction of a hydrogen atom from the biphenyl rings by the •OH radical.

The rate of this reaction is quantified by the reaction rate constant (kOH). While specific experimental kOH values for this compound are not readily found in the literature, they can be reliably estimated using Quantitative Structure-Activity Relationship (QSAR) models. nih.govrsc.org Programs like the US EPA's AOPWIN™ (Atmospheric Oxidation Program for Windows) utilize fragment contribution methods to calculate kOH based on the molecular structure. epa.gov The program estimates the total rate constant by summing the contributions from •OH addition to the aromatic rings and H-atom abstraction. This rate constant is then used to calculate an atmospheric half-life, assuming an average global concentration of hydroxyl radicals. epa.govepa.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym | Molecular Formula |

|---|---|---|

| This compound | PCB 27 | C₁₂H₇Cl₃ |

| Titanium Dioxide | TiO₂ | TiO₂ |

| Hydrogen Peroxide | H₂O₂ | H₂O₂ |

| Biphenyl | - | C₁₂H₁₀ |

| Tungsten Oxide | WO₃ | WO₃ |

| 3,3',4,4'-Tetrachlorobiphenyl | PCB 77 | C₁₂H₆Cl₄ |

| Dichlorobiphenyl | DCB | C₁₂H₈Cl₂ |

| Monochlorobiphenyl | MCB | C₁₂H₉Cl |

Uptake Mechanisms in Biota

The uptake of this compound by living organisms (biota) occurs through several pathways. For aquatic organisms, the primary routes of exposure are direct absorption from the water and ingestion of contaminated food. researchgate.net

In aquatic environments, PCBs can be absorbed from the water across respiratory surfaces, such as the gills of fish. epa.gov However, for many PCB congeners, including trichlorobiphenyls, dietary uptake is considered the more significant pathway. epa.govsfu.ca This involves the consumption of smaller organisms or organic matter that already contain the compound. Once ingested, the lipophilic nature of this compound facilitates its absorption from the gastrointestinal tract into the bloodstream, where it is then distributed and can accumulate in lipid-rich tissues. nih.gov

The efficiency of uptake can be influenced by several factors, including the organism's physiology, feeding rate, and the chemical properties of the congener itself. researchgate.net Studies have shown that the assimilation efficiency of ingested PCBs can vary, with some research suggesting that lower-chlorinated biphenyls, such as trichlorobiphenyls, may have a relatively high assimilation efficiency compared to more heavily chlorinated congeners. epa.gov

In terrestrial ecosystems, uptake can occur through the consumption of contaminated soil or food sources. Plants can also take up PCBs from the soil, although the translocation to aerial parts of the plant is often limited. nih.gov

Food Web Dynamics and Biomagnification Potential

Once this compound enters the base of a food web, it is subject to trophic transfer, moving from lower to higher trophic levels as predators consume prey. Because it is persistent and not easily metabolized, its concentration tends to increase at each step of the food chain, a process known as biomagnification. nih.govresearchgate.net

The potential for a chemical to biomagnify is often related to its lipophilicity and resistance to metabolic breakdown. rug.nl Organisms at the top of the food web, such as large predatory fish, marine mammals, and birds of prey, are particularly vulnerable to accumulating high concentrations of PCBs. rug.nlnih.gov

The biomagnification potential of a specific congener can be quantified using metrics like the Biomagnification Factor (BMF) or the Trophic Magnification Factor (TMF). A BMF represents the ratio of the chemical's concentration in a predator to its concentration in the prey. A TMF is determined by the slope of the relationship between the log-transformed, lipid-normalized concentration of a chemical and the trophic level of organisms in a food web. A TMF value greater than one indicates that the chemical is biomagnifying.

While specific TMF values for this compound are not always available across all studies, research on PCB congeners generally shows that many, particularly those with moderate to high chlorine content, do biomagnify in both aquatic and terrestrial food webs. nih.govnih.gov The structure of this compound, with three chlorine atoms, places it in the category of lower-chlorinated PCBs, which are generally more susceptible to metabolism than higher-chlorinated congeners. rug.nl This can sometimes lead to lower biomagnification potential compared to more persistent PCBs. However, significant trophic transfer can still occur. nih.gov

Table 1: Factors Influencing the Biomagnification of this compound

| Factor | Description |

|---|---|

| Lipophilicity | The tendency of a chemical to dissolve in fats, oils, and lipids. As a lipophilic compound, this compound accumulates in the fatty tissues of organisms. |

| Persistence | The resistance of a chemical to degradation. PCBs are generally persistent, allowing them to be transferred through multiple trophic levels. |

| Metabolic Transformation | The ability of an organism to break down the chemical. Lower-chlorinated PCBs like this compound can be more readily metabolized than higher-chlorinated congeners, which can reduce their biomagnification potential. rug.nl |

| Trophic Level | The position an organism occupies in a food chain. Concentrations of biomagnifying chemicals typically increase at higher trophic levels. |

| Feeding Habits | The diet of an organism determines its primary route of exposure to contaminants from its food sources. |

Congener-Specific Bioaccumulation Factors in Ecological Systems

The bioaccumulation of PCBs is highly dependent on the specific congener. The Bioaccumulation Factor (BAF) is a key metric used to describe this process. It is defined as the ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment (typically water for aquatic species) at steady state. epa.gov

The BAF for a particular PCB congener is influenced by its physicochemical properties, such as its octanol-water partition coefficient (Kow), which is a measure of its lipophilicity. Generally, BAFs increase with increasing Kow for PCBs. publications.gc.ca However, for very highly chlorinated PCBs, uptake through biological membranes can become less efficient, leading to a decrease in BAFs. publications.gc.ca

For this compound (also known as PCB 27), its bioaccumulation is a balance between its uptake and the organism's ability to eliminate it through metabolic processes. nist.gov The presence of adjacent non-chlorinated carbon atoms in the biphenyl structure can make a congener more susceptible to metabolism by enzymes like cytochrome P450. nih.gov This can lead to a lower BAF compared to more resistant congeners.

Research has shown significant variability in BAFs for PCB congeners among different species and ecosystems. nih.gov This variability can be attributed to differences in environmental conditions, food web structure, and the metabolic capabilities of the organisms present. nih.gov In some studies, this compound has been detected in various environmental and biological samples, but often at lower concentrations than more persistent, higher-chlorinated congeners.

Table 2: Properties and Bioaccumulation Parameters of this compound

| Parameter | Value/Description | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₇Cl₃ | nih.gov |

| PCB Number | 27 | nist.gov |

| Log Kow | The octanol-water partition coefficient (log Kow) is an indicator of a substance's tendency to partition between lipids (fat) and water. Higher values indicate greater lipophilicity and a higher potential for bioaccumulation. The log Kow for trichlorobiphenyls is generally in a range that suggests a significant potential for bioaccumulation. | |

| Metabolism | As a trichlorobiphenyl, it is generally more susceptible to metabolic transformation than higher-chlorinated congeners. This can influence its persistence and bioaccumulation in organisms. rug.nl | |

| Bioaccumulation Factor (BAF) | Varies significantly depending on the species and ecosystem. Generally, lower-chlorinated PCBs may have lower BAFs than moderately chlorinated PCBs due to higher rates of metabolism. publications.gc.ca |

Toxicological Profile

Global and Regional Environmental Presence

The environmental distribution of this compound, like other PCBs, is widespread, contaminating various environmental compartments across the globe. cpcb.nic.in Its persistence allows for long-range transport, leading to its detection in regions far from its original points of release.

Atmospheric Distribution Patterns and Transport Pathways

Atmospheric transport is a primary driver of the global distribution of PCBs, including this compound. cpcb.nic.intsu.edu These compounds can volatilize from contaminated surfaces such as landfills and enter the atmosphere. cpcb.nic.in Once airborne, they can be adsorbed to aerosols and transported over long distances. cpcb.nic.in The persistence of these compounds in the atmosphere depends on factors like particle size and precipitation. cpcb.nic.in Studies have shown that a significant percentage of PCBs detected in the air are in the vapor phase. tsu.edu Lighter, less chlorinated congeners tend to be more volatile and are often dominant in the vapor phase in the atmosphere. tsu.edu

Aquatic and Sediment Compartmentalization

Due to their low water solubility and high affinity for organic matter, PCBs like this compound tend to accumulate in aquatic sediments. cpcb.nic.inrug.nl This partitioning from the water column to the sediment decreases their concentration in the water but creates a long-term reservoir of contamination. cpcb.nic.in The rate of vaporization from water surfaces is also reduced when these compounds are sorbed to sediments. cpcb.nic.in

Studies have detected this compound in various aquatic environments. For instance, it has been identified in river systems and is known to bioaccumulate in aquatic organisms. usgs.govnih.gov The concentration of this congener can vary significantly depending on the proximity to historical pollution sources.

Soil Contamination Profiles

Soil acts as another significant sink for this compound and other PCBs. cpcb.nic.in Contamination can occur through atmospheric deposition, the use of sewage sludge as fertilizer, and spills or leaks from industrial equipment. cpcb.nic.in Once in the soil, the low water solubility and strong adsorption to soil organic matter and clay particles contribute to their persistence. who.int This makes them less available for rapid degradation but creates a long-term source of potential exposure. who.int

Research has shown the presence of this compound in contaminated soils, sometimes as a result of the weathering of commercial PCB mixtures like Aroclor 1248. nih.gov The congener has also been used in laboratory studies to stimulate the dechlorination of more highly chlorinated PCBs in soil. nih.govinternationalscholarsjournals.comuth.gr

Historical Trends and Sources in Environmental Matrices

The presence of this compound in the environment is primarily linked to historical industrial activities.

Legacy Contamination from Industrial Applications

PCBs were widely used in various industrial applications before their production was banned in many countries in the 1970s. cpcb.nic.innih.gov They were utilized as coolants and insulating fluids in transformers and capacitors, as hydraulic fluids, and as additives in various products. cpcb.nic.innih.gov Although the manufacturing of these chemicals has ceased, old electrical equipment and improper disposal of PCB-containing materials continue to be sources of environmental contamination. who.int this compound was a component of some of these commercial PCB mixtures. wa.gov

Inter-compartmental Transfer Processes

The journey of this compound through the environment is marked by continuous exchange between air, water, soil, and sediment. These transfer processes are dictated by the compound's inherent physicochemical properties and prevailing environmental conditions.

Volatilization and Atmospheric Deposition

Volatilization, the process by which a substance transitions from a liquid or solid state to a gaseous state, is a primary mechanism for the atmospheric distribution of this compound. nm.gov The tendency of this compound to volatilize from water surfaces is quantified by its Henry's Law constant. A higher Henry's Law constant indicates a greater propensity for volatilization. Once in the atmosphere, this compound can be transported over vast distances. nm.gov

Atmospheric deposition, through both wet (rain and snow) and dry (particle settling) processes, is the primary way this compound returns to terrestrial and aquatic ecosystems. nm.gov The cycle of volatilization and deposition facilitates the global distribution of PCBs, including this compound, far from their original sources. nm.gov The rate of volatilization is temperature-dependent, with higher temperatures leading to increased release from environmental reservoirs like contaminated soils and water bodies. nih.gov

Table 1: Physicochemical Properties of this compound Relevant to Volatilization

| Property | Value | Reference |

|---|---|---|

| Henry's Law Constant (H) at 293 K | 0.01 Pa·m³/mol | researchgate.net |

| Log Kow (Octanol-Water Partition Coefficient) | 5.183 - 5.816 | nih.gov |

| Molecular Weight | 257.54 g/mol | nih.gov |

Sorption to Organic Carbon and Sediment Particles

Upon entering aquatic or terrestrial environments, this compound exhibits a strong tendency to attach to organic matter and sediment particles. cpcb.nic.in This process, known as sorption, is a critical factor controlling its mobility and bioavailability. The high octanol-water partition coefficient (Log Kow) of this compound signifies its lipophilic nature, meaning it preferentially partitions into organic phases rather than remaining dissolved in water. nih.gov

The extent of sorption is strongly correlated with the organic carbon content of the soil or sediment. nm.gov Higher organic matter content leads to greater sorption, effectively immobilizing the compound and reducing its availability for transport in water or uptake by organisms. nm.govinternationalscholarsjournals.com This strong binding to sediments means that these environments can act as long-term reservoirs for this compound and other PCBs. cpcb.nic.in

Influence of Environmental Parameters on Mobility

The movement of this compound in the environment is not static but is dynamically influenced by a range of environmental parameters.

Temperature: Temperature plays a multifaceted role in the mobility of this compound. As previously mentioned, increased temperatures enhance volatilization rates, promoting its transfer from land and water to the atmosphere. nih.govresearchgate.net Temperature also affects the rate of microbial degradation processes, with optimal temperature ranges identified for the dechlorination of some PCB congeners. internationalscholarsjournals.comuth.gr

pH: The pH of the surrounding medium, such as soil or water, can influence the mobility of PCBs. Studies have shown that the leaching of PCBs from soil can be affected by pH, with some research indicating decreased sorption (and thus increased potential for mobility) at higher pH values. diva-portal.org The optimal pH for the microbial dechlorination of certain PCBs has been observed to be in the neutral to slightly alkaline range (pH 7.0-7.5). uth.gr

Organic Matter: The presence and nature of organic matter are paramount in controlling the mobility of this compound. nm.govresearchgate.net Soils and sediments rich in organic matter act as effective sinks, significantly limiting the compound's movement through leaching. nm.govinternationalscholarsjournals.com Dissolved organic matter in water can also bind to the compound, potentially affecting its transport and bioavailability. epa.gov The composition of the organic matter itself can also play a role, with different fractions of organic matter exhibiting varying affinities for PCBs. researchgate.net

Table 2: Influence of Environmental Parameters on the Mobility of Trichlorobiphenyls

| Parameter | Influence on Mobility | Research Findings |

|---|---|---|

| Temperature | Increased temperature generally increases volatilization and can affect microbial degradation rates. | Higher temperatures lead to higher atmospheric concentrations of PCBs due to increased volatilization from surfaces. nih.govresearchgate.net Optimal temperature for the dechlorination of some trichlorobiphenyls by microorganisms has been observed. internationalscholarsjournals.comuth.gr |

| pH | Can affect sorption to soil and microbial degradation processes. | The leaching of some PCBs from soil has been shown to increase with increasing pH. diva-portal.org The optimal pH for the microbial removal of chlorine atoms from some PCBs is in the range of 7.0-7.5. uth.gr |

| Organic Matter | High organic matter content in soil and sediment strongly sorbs the compound, reducing its mobility. | A direct correlation exists between the total organic carbon content of soil and the amount of PCBs sorbed. nm.gov The presence of dissolved organic matter can influence the partitioning of PCBs in aquatic systems. epa.gov |

Analytical Methodologies for 2,3 ,6 Trichlorobiphenyl

Advanced Chromatographic Techniques for Congener-Specific Analysis

Congener-specific analysis is essential for understanding the environmental fate and toxicological profile of PCBs, as the properties of individual congeners can vary significantly. Gas chromatography is the cornerstone of PCB analysis, providing the necessary separation of these closely related compounds.

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive technique used for the quantitative analysis of electronegative compounds, such as halogenated substances like PCBs. measurlabs.comtdi-bi.com The method involves injecting a prepared sample extract into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. tdi-bi.com The column separates individual PCB congeners based on their boiling points and interaction with the column's stationary phase.

As the separated congeners elute from the column, they enter the electron capture detector. The detector contains a radioactive source (typically Nickel-63) that emits beta particles, ionizing the carrier gas and generating a stable electrical current. measurlabs.com When an electronegative molecule like 2,3',6-Trichlorobiphenyl passes through, it captures electrons, causing a measurable decrease in the current. measurlabs.com This drop is proportional to the amount of the compound present. GC-ECD is noted for its exceptional sensitivity, making it suitable for detecting trace levels of PCBs in environmental samples. measurlabs.comcdc.gov However, while highly sensitive, it is not as specific as mass spectrometry and may require confirmation using a second column with a different stationary phase or by GC-MS. tdi-bi.com

| Parameter | Typical Setting/Condition |

|---|---|

| Injection Mode | Split/Splitless |

| Capillary Columns | DB-5 (primary), DB-17HT (confirmation) or equivalent. tdi-bi.com |

| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness. tdi-bi.com |

| Carrier Gas | Helium or Hydrogen. upb.ro |

| Detector | Electron Capture Detector (ECD) |

| Makeup Gas | 95% Argon / 5% Methane. tdi-bi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry, providing a high degree of certainty in compound identification and quantification. upb.ro After separation in the GC column, eluting compounds are ionized, and the resulting ions are separated by their mass-to-charge ratio (m/z). upb.ro

For PCB analysis, GC-MS can be operated in different modes. In full-scan mode, the mass spectrometer scans a wide range of m/z values, generating a mass spectrum that serves as a chemical fingerprint for identification. For enhanced sensitivity, Selected Ion Monitoring (SIM) mode is often used, where the instrument only monitors a few specific ions characteristic of the target analyte, such as the molecular ions for trichlorobiphenyls. researchgate.net

Further enhancements in selectivity can be achieved with tandem mass spectrometry (GC-MS/MS). thermofisher.com This technique involves selecting a specific precursor ion, fragmenting it, and then detecting a specific product ion, which significantly reduces background noise and chemical interferences from the sample matrix. thermofisher.comkemolab.hr

| Parameter | Typical Setting/Condition |

|---|---|

| Column Type | Low-polarity silarylene phase (e.g., TG-5SilMS). cromlab-instruments.es |

| Temperature Program | Multi-step temperature gradient (e.g., 80°C to 310°C). researchgate.net |

| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI). kemolab.hrusgs.gov |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM for MS/MS). |

| Mass Analyzer | Single Quadrupole, Triple Quadrupole, or Ion Trap. upb.rothermofisher.com |

High-Resolution Mass Spectrometry Approaches

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is considered the state-of-the-art method for the analysis of PCB congeners. wa.gov This approach, outlined in methods like EPA Method 1668, provides unparalleled sensitivity and selectivity, allowing for the detection of congeners at parts-per-quadrillion (ppq) levels. cdc.govwa.goveurofinsus.com

HRMS instruments can measure the mass of an ion with very high accuracy, which allows them to differentiate between molecules with the same nominal mass but different elemental compositions. This capability is crucial for resolving target PCB congeners from complex matrix interferences. wa.gov The method is capable of separating and quantifying all 209 PCB congeners, making it the definitive choice for comprehensive environmental monitoring and risk assessment. wa.gov

Sample Preparation and Extraction Protocols for Environmental Matrices

The analysis of this compound in environmental matrices such as soil, sediment, water, and biological tissues requires a meticulous sample preparation process to extract the compound and remove interfering substances. cdc.gov This multi-step procedure typically includes extraction, concentration, and cleanup. cdc.gov

The choice of extraction method depends on the sample matrix. Common techniques include:

Soxhlet Extraction: A classic method for solid samples using a solvent system like hexane-acetone. cdc.govkemolab.hr

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to quickly and efficiently extract analytes from solid and semi-solid samples. kemolab.hrnih.gov

Solid-Phase Extraction (SPE): Primarily used for aqueous samples, where water is passed through a solid sorbent cartridge that retains the PCBs, which are later eluted with a solvent. cdc.gov

Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. epa.gov

Following extraction, the extract is concentrated and subjected to a cleanup step to remove co-extracted matrix components like lipids or sulfur that can interfere with chromatographic analysis. cdc.govnih.gov This is commonly achieved using column chromatography with adsorbents such as silica (B1680970) gel, Florisil, or activated carbon. cdc.govnih.gov

| Matrix | Extraction Method | Cleanup Material(s) |

|---|---|---|

| Soils/Sediments | Soxhlet, Pressurized Liquid Extraction (PLE), Microwave Extraction. epa.gov | Silica Gel, Florisil, Copper (for sulfur removal). kemolab.hrnih.gov |

| Aqueous Samples | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction. cdc.gov | Silica Gel, Florisil. cdc.gov |

| Biological Tissues | Soxhlet, PLE, Gel Permeation Chromatography (GPC). cdc.govnih.gov | Florisil, Acidified Silica Gel, GPC. cdc.govnih.gov |

Quality Assurance and Quality Control in PCB Congener Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are imperative to ensure that the analytical data generated for PCB congeners are accurate, precise, and legally defensible. epa.govepa.gov These measures are applied throughout the analytical process, from sample collection to final data reporting.

Key QA/QC procedures include:

Method Blanks: A clean matrix sample processed alongside environmental samples to monitor for laboratory contamination. epa.gov No target analytes should be detected above a specified reporting limit. epa.gov

Surrogate Spikes: A known amount of a non-target compound, chemically similar to the analytes (e.g., a ¹³C-labeled PCB congener or a non-target congener like PCB 103 or PCB 198), is added to every sample before extraction. tdi-bi.com The recovery of the surrogate provides a measure of the efficiency of the sample preparation and analysis for each individual sample. epa.gov

Laboratory Control Samples (LCS): A clean matrix (e.g., sand or reagent water) is spiked with a known concentration of target analytes and processed like a sample. The LCS is used to verify the accuracy and precision of the entire analytical method, independent of matrix effects. wa.gov

Matrix Spike/Matrix Spike Duplicates (MS/MSD): An environmental sample is split into two aliquots, and both are spiked with a known amount of target analytes. The recovery and the relative percent difference (RPD) between the duplicates are used to assess the effect of the sample matrix on analytical accuracy and precision. epa.gov

Instrument Calibration: The instrument's response is calibrated using a series of standards of known concentrations. Continuing Calibration Verification (CCV) standards are analyzed periodically to ensure the instrument remains calibrated throughout the analytical run. epa.gov

| QC Procedure | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Method Blank | Assess laboratory contamination. | Below reporting limit. epa.gov |

| Surrogate Spike | Monitor method performance for each sample. | Laboratory-defined recovery limits (e.g., 30-150%). epa.govepa.gov |

| Laboratory Control Sample (LCS) | Verify method accuracy and precision. | Laboratory-defined recovery and RPD limits. |

| Matrix Spike/Duplicate (MS/MSD) | Assess matrix-specific accuracy and precision. | Laboratory-defined recovery and RPD limits (e.g., 50-150% recovery). epa.gov |

| Continuing Calibration Verification (CCV) | Ensure instrument stability. | Within a specified percent difference of the true value (e.g., 80-120%). epa.gov |

Environmental Remediation Strategies for 2,3 ,6 Trichlorobiphenyl Contamination

Bioremediation Approaches

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform hazardous compounds into less toxic substances. For PCBs, this often involves stimulating indigenous microbial populations or introducing specialized microorganisms to the contaminated site.

In situ bioremediation aims to treat contaminants in place, minimizing site disruption and costs associated with excavation and transport. Two primary approaches are biostimulation and bioaugmentation.

Biostimulation involves the addition of nutrients, electron acceptors, or other amendments to stimulate the growth and activity of native microbial populations capable of degrading the target contaminant. While research on biostimulation specifically for 2,3',6-trichlorobiphenyl is limited, studies on related PCB congeners provide insights. For instance, the addition of nutrients like nitrogen and phosphorus can be crucial for enhancing microbial growth and subsequent degradation of petroleum hydrocarbons, a principle that can be applied to co-contaminated sites. peerj.com The core mechanism of biostimulation is to provide the necessary nutrients for microorganisms, as a lack of these can significantly impact their degradation efficiency. peerj.com

Bioaugmentation is the introduction of exogenous microbial strains with specific degradation capabilities to a contaminated site. nih.gov This approach is considered when the indigenous microbial population lacks the necessary metabolic pathways for efficient contaminant degradation. Research has shown that aerobic bioaugmentation with certain bacterial strains can be effective for some PCB congeners. However, in a study investigating the mitigation of PCB emissions from contaminated sediment, bioaugmentation with Paraburkholderia xenovorans strain LB400 did not significantly reduce the accumulation of 2,2',6-trichlorobiphenyl (B1345122) (PCB 19), a structurally similar double-ortho-substituted congener. acs.org This suggests that the effectiveness of bioaugmentation can be highly congener-specific.

In another study, the transformation of 2,3,4,5,6-pentachlorobiphenyl (B96224) in anaerobic sediment slurries resulted in the formation of several tetrachlorobiphenyls and a small amount of 2,3,6-trichlorobiphenyl (B1206163). oup.com This indicates that while some microbial communities can produce this congener through dechlorination of more highly chlorinated PCBs, its subsequent degradation remains a challenge.

Table 1: Overview of In Situ Bioremediation Approaches for PCBs

| Technology | Description | Relevance to this compound | Key Findings/Challenges |

|---|---|---|---|

| Biostimulation | Enhancement of indigenous microbial activity through nutrient or substrate addition. | General principles are applicable, but specific studies on this compound are lacking. | Nutrient availability is a key factor for microbial growth and degradation activity. peerj.com |

| Bioaugmentation | Introduction of specialized microorganisms to the contaminated site. | Effectiveness is congener-specific. Paraburkholderia xenovorans LB400 was not effective for the similar 2,2',6-trichlorobiphenyl. acs.org | Requires microorganisms with specific metabolic pathways for the target congener. |

A highly promising strategy for the complete degradation of PCBs is the sequential application of anaerobic and aerobic bioremediation. This approach leverages the strengths of different microbial metabolisms.

Under anaerobic conditions, reductive dechlorination occurs, where indigenous or introduced microorganisms remove chlorine atoms from the biphenyl (B1667301) rings of highly chlorinated PCBs, resulting in less chlorinated congeners. These less chlorinated PCBs are then more susceptible to degradation by aerobic microorganisms.

Research has demonstrated the potential of this sequential process. In one study, a 70% reduction in total PCBs was observed in soil slurry microcosms after sequential anaerobic-aerobic treatment. nih.gov The process involved an initial anaerobic incubation with microorganisms from PCB-contaminated Hudson River sediments, followed by aeration and inoculation with an aerobic PCB degrader, Pseudomonas sp. LB400. nih.gov While this study focused on a weathered Aroclor mixture, it highlights the efficacy of the sequential approach.

More specifically, rapid and sustained anaerobic dechlorination of 2,3,6-trichlorobiphenyl has been observed under laboratory conditions. osti.gov This demonstrates that the initial and often rate-limiting step of anaerobic dechlorination is feasible for this specific congener. The subsequent aerobic phase would then target the resulting dichlorobiphenyls and other partially dechlorinated products.

Table 2: Stages of Sequential Anaerobic-Aerobic Treatment for PCBs

| Stage | Process | Key Microorganisms (Examples) | Outcome for Highly Chlorinated PCBs |

|---|---|---|---|

| Anaerobic | Reductive Dechlorination | Dehalococcoides, Chloroflexi phylotypes | Removal of chlorine atoms, production of less chlorinated congeners. |

| Aerobic | Oxidative Degradation (Ring Cleavage) | Pseudomonas, Burkholderia, Rhodococcus | Breakdown of the biphenyl structure of less chlorinated congeners. |

Phytoremediation involves the use of plants and their associated microorganisms to remove, contain, or render harmless environmental contaminants. For PCBs, several mechanisms are involved, including phytoextraction (uptake into plant tissues), phytotransformation (enzymatic transformation within the plant), and rhizoremediation (degradation by microbes in the root zone). nih.gov

In another study, alfalfa plants inoculated with transgenic bacteria demonstrated a two-fold higher dechlorination of 2',3,4-trichlorobiphenyl (B1581959) compared to controls. nih.gov Although this involves a different trichlorobiphenyl isomer, it underscores the potential of genetically engineered plant-microbe systems for PCB remediation.

The efficiency of plant uptake of PCBs is generally expected to decrease with an increasing degree of chlorination. nih.gov However, studies have detected various PCB congeners, including tetrachloro- to hexachlorobiphenyls, in the shoot tissues of plants grown in contaminated soil. nih.gov

Abiotic Remediation Technologies

Abiotic remediation technologies utilize physical and chemical processes to treat contaminated sites. These methods can be used alone or in conjunction with bioremediation strategies.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). While AOPs have been studied for the degradation of various chlorinated organic compounds, there is a notable lack of specific research on the application of these technologies to this compound.

Research in this area has predominantly focused on compounds like 2,4,6-trichlorophenol (B30397) (TCP). Studies on TCP have shown that AOPs such as the UV/Fenton process can be highly effective in its degradation. researchgate.net For instance, the degradation of 2,4,6-TCP by zero-valent iron (ZVI) activating peroxides like hydrogen peroxide has been investigated, with one of the identified by-products being 2,3,6-trichlorophenol. nih.gov Although this is a different class of compound, the findings suggest that the chlorine substitution pattern of 2,3,6- is susceptible to some chemical transformation processes. However, direct extrapolation of these results to the biphenyl structure of this compound is not scientifically sound, and dedicated research is needed to evaluate the efficacy of AOPs for this specific congener.

Sequestration involves the use of amendments to bind contaminants within the sediment, reducing their bioavailability and mobility. This approach aims to minimize the exposure of aquatic organisms to the contaminants and prevent their transfer up the food chain.

Activated carbon has emerged as a promising sorbent for the in situ sequestration of PCBs in contaminated sediments. When applied to sediments, activated carbon can significantly reduce the aqueous concentration and bioavailability of PCBs.

Laboratory studies have demonstrated the effectiveness of this approach. In one study, the application of activated carbon to PCB-contaminated sediment from Lake Hartwell at a dose of 2% of the dry sediment mass resulted in a greater than 98% reduction in total aqueous PCB concentrations after 6 months. nih.gov Furthermore, the uptake of PCBs into semipermeable membrane devices, which mimic bioaccumulation, was reduced by 91% over the same period. nih.gov Desorption studies confirmed that while 74% of the total PCB mass could be desorbed from untreated sediment within 30 days, only 7% was desorbed after activated carbon treatment for 6 months. nih.gov

The particle size of the activated carbon can influence its effectiveness. Powdered activated carbon (PAC) has been shown to be more effective than granular activated carbon (GAC) in reducing the sediment-to-water fluxes of PCBs. In one study, a thin-layer cap of PAC reduced PCB fluxes by 57% under static conditions and 91% during resuspension events.

While these studies demonstrate the high potential of activated carbon for sequestering PCBs in sediments, specific data on the sequestration efficiency for this compound are not detailed in the available literature. However, the strong sorptive properties of activated carbon for hydrophobic organic compounds suggest it would be an effective strategy for this congener as well.

Table 3: Sequestration of PCBs in Sediment with Activated Carbon

| Parameter | Untreated Sediment | Activated Carbon Treated Sediment | Reference |

|---|---|---|---|

| Reduction in Aqueous PCB Concentration (after 6 months) | - | >98% | nih.gov |

| Reduction in PCB Uptake by Semipermeable Membrane Devices (after 6 months) | - | 91% | nih.gov |

| Desorbable PCB Mass (within 30 days) | 74% | 7% (after 6 months of treatment) | nih.gov |

Future Research Directions and Knowledge Gaps in 2,3 ,6 Trichlorobiphenyl Research

Elucidating Complex Microbial Dechlorination Pathways

The microbial reductive dechlorination of PCBs is a critical process in their natural attenuation, yet the specific pathways and microbial communities involved in the degradation of 2,3',6-trichlorobiphenyl remain inadequately characterized. nih.gov Research on similar congeners, such as 2,3,5,6-tetrachlorobiphenyl (B164875), has revealed that bacterial enrichment cultures can perform both meta and ortho dechlorination. nih.govresearchgate.net The predominance of one pathway over the other can shift depending on the environmental conditions and the microbial consortia present. nih.govnih.gov For instance, sequential transfer of cultures in a minimal medium has been shown to select for strict ortho-dechlorinating activity. nih.govresearchgate.net

A significant knowledge gap is the identification of the specific microorganisms and enzymes responsible for the dechlorination of this compound. While studies have implicated groups like Dehalococcoides and sulfate-reducing bacteria in PCB dechlorination, the specific strains and their enzymatic mechanisms for this particular congener are not well understood. oup.comuiowa.edu Future research should focus on isolating and characterizing the microbes that can dechlorinate this compound, particularly those capable of removing the chlorine atoms at the ortho (2 and 6) and meta (3') positions. Understanding the genetic and biochemical basis of these dechlorination steps is crucial for developing enhanced bioremediation strategies. nih.govresearchgate.net

The influence of co-contaminants and environmental variables on dechlorination pathways also warrants further investigation. The rate and extent of microbial degradation can be influenced by factors such as temperature, the presence of alternative electron acceptors, and the availability of nutrients. researchgate.netnih.gov Elucidating how these factors modulate the microbial communities and their dechlorinating activities will be vital for predicting the fate of this compound in various environments and for optimizing in-situ bioremediation efforts.

Table 1: Microbial Dechlorination Research Focus

| Research Area | Key Questions | Relevance to this compound |

| Pathway Identification | What are the primary and intermediate products of this compound dechlorination? Which chlorine positions are preferentially removed? | To predict the persistence and transformation of the congener in the environment. |

| Microbial Isolation | Which specific bacterial or archaeal strains are capable of dechlorinating this compound? | To enable the development of bioaugmentation cultures for targeted remediation. |

| Enzymatic Mechanisms | What are the reductive dehalogenase enzymes involved, and what are their substrate specificities? | To understand the biochemical basis of degradation and potentially engineer more efficient enzymes. |

| Environmental Factors | How do temperature, pH, co-contaminants, and nutrient availability affect dechlorination rates and pathways? | To improve the accuracy of fate and transport models and optimize in-situ remediation conditions. |

Assessing the Environmental Fate of Novel PCB Sources

While the production of commercial PCB mixtures like Aroclors was banned decades ago, there is growing evidence of "non-legacy" or unintentionally produced PCBs entering the environment. acs.orgnih.gov These can originate from various industrial processes, including pigment and paint manufacturing. acs.orgsigmaaldrich.com A significant knowledge gap exists in identifying and quantifying the sources of this compound that are not associated with historical commercial mixtures. Research has shown that certain PCB congeners, such as 3,3'-dichlorobiphenyl (B134845) (PCB 11), are byproducts of pigment production and are now widely detected in the environment. sigmaaldrich.com It is crucial to investigate whether similar manufacturing processes inadvertently produce this compound.

The environmental fate and transport of this compound from these novel sources are poorly understood. researchgate.netresearchgate.net Unlike legacy PCBs, which are often found in concentrated areas like hazardous waste sites and contaminated sediments, non-legacy PCBs may be more diffusely distributed. acs.org Future research should focus on tracing the pathways of this compound from its point of release into various environmental compartments, including air, water, soil, and biota. researchgate.net This includes studying its partitioning behavior, potential for long-range atmospheric transport, and bioaccumulation in food webs. nih.gov

Development of Integrated Remediation Solutions

The remediation of PCB-contaminated sites is often complex, requiring more than a single technology to achieve cleanup goals. frontiersin.org A significant area for future research is the development and optimization of integrated remediation solutions that combine multiple techniques to address contamination with this compound and other co-occurring congeners. polimi.it Combining anaerobic and aerobic bioremediation, for instance, holds promise. nih.govnih.gov Anaerobic reductive dechlorination can break down highly chlorinated PCBs into less chlorinated congeners, which are then more susceptible to aerobic degradation. nih.govnih.gov Research is needed to determine the optimal conditions for such sequential treatments for soils and sediments contaminated with this compound.

Phytoremediation, the use of plants to remove, degrade, or contain environmental contaminants, is another promising technology that can be integrated with other methods. nih.govmdpi.com Plants can stimulate microbial activity in the root zone (rhizosphere), enhancing the biodegradation of PCBs. nih.gov Future studies should identify plant species that are particularly effective at promoting the degradation of this compound and explore how to best combine phytoremediation with microbial bioaugmentation or biostimulation. nih.gov

Integrating physical and chemical methods with biological treatments is also a key research direction. For example, activated carbon can be used to sequester PCBs and reduce their bioavailability, thereby lowering the risk of exposure to ecological receptors. nih.govclu-in.org This approach could be combined with long-term bioremediation to achieve a permanent reduction in contaminant mass. nih.gov The development of cost-effective and sustainable integrated remediation strategies requires a thorough understanding of the interactions between different technologies and their effectiveness for specific congeners like this compound under field conditions. ca.govnih.gov

Table 2: Integrated Remediation Approaches for PCBs

| Integrated Approach | Components | Potential Application for this compound | Research Needs |

| Sequential Anaerobic/Aerobic Bioremediation | Reductive dechlorination followed by aerobic oxidation. | Reducing the chlorination level of this compound to facilitate complete mineralization. | Optimizing the transition between anaerobic and aerobic conditions; identifying effective aerobic degraders. |

| Phytoremediation and Bioremediation | Use of plants to stimulate microbial degradation in the rhizosphere. | Enhancing the natural attenuation of this compound in contaminated soils. | Screening for optimal plant-microbe combinations; understanding the role of plant root exudates. |

| Activated Carbon and Monitored Natural Attenuation | Sequestration of PCBs to reduce bioavailability, combined with monitoring of natural degradation processes. | Long-term management of contaminated sediments to minimize ecological risk. | Evaluating the long-term stability of sequestered this compound; assessing the impact on microbial dechlorination. |

| Chemical Oxidation and Bioremediation | Use of chemical oxidants to partially degrade PCBs, followed by biological treatment. | Treating hotspots of high this compound concentration. | Assessing the toxicity of oxidation byproducts to microbial communities; determining cost-effectiveness. |

Q & A

Q. What analytical techniques are most reliable for quantifying 2,3',6-Trichlorobiphenyl in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) with isotope dilution is widely used for PCB analysis. Standard solutions of this compound (100 µg/mL in isooctane) are recommended for calibration, as described in EPA protocols . For isomer-specific identification, high-resolution GC coupled with electron capture detection (ECD) or time-of-flight mass spectrometry (TOFMS) is advised to resolve co-eluting congeners .

Q. How can researchers distinguish this compound from structurally similar PCB isomers?

Use retention index databases and mass spectral libraries, such as those in the World Compendium of Pesticide Residues (2014), which provide GC-MS reference data for PCB 27 and its isomers (e.g., PCB 24, PCB 26). Key diagnostic ions include m/z 256 (M⁺-Cl) and fragment patterns unique to the 2,3',6 substitution .

Q. What are the primary sources of this compound in environmental matrices?

PCB 27 is a legacy pollutant from industrial mixtures like Aroclor 1242. Methodological approaches for source attribution include congener-specific analysis paired with multivariate statistics (e.g., principal component analysis) to correlate contamination profiles with historical PCB usage .

Advanced Research Questions

Q. How can experimental design account for the partitioning behavior of this compound in aquatic systems?

Apply the Abraham solvation parameter model to predict log P (octanol-water) and log K (air-water) values. For PCB 27, experimental data (e.g., E = 0.256, S = 0.890, A = 0.000, B = 0.108, V = 1.420) can refine predictive equations for environmental fate modeling . Validate results using solid-phase microextraction (SPME) to measure partitioning coefficients in controlled systems.

Q. How do researchers resolve contradictions in reported CAS numbers or isomer assignments for this compound?

Cross-reference authoritative databases: EPA’s EDD manual lists CAS 38444-76-7 for PCB 27 , while IUPAC nomenclature guidelines confirm its structure as this compound . Discrepancies may arise from outdated isomer numbering; consult the Master Catalog of Analytical Methods for updated congener-specific identifiers .

Q. What methodologies optimize the synthesis of this compound for toxicological studies?

Use Ullmann coupling with chlorinated benzene precursors under palladium catalysis. Purify via preparative HPLC with a C18 column, and confirm purity (>98%) using GC-MS and nuclear magnetic resonance (NMR). Isomer separation challenges require fractional crystallization in hexane at low temperatures .

Q. How can in vitro models predict the toxicokinetics of this compound in mammalian systems?

Employ hepatic microsomal assays to study cytochrome P450-mediated metabolism. Measure hydroxylated metabolites using LC-MS/MS and compare with computational QSAR models to assess bioaccumulation potential. Note that PCB 27’s low log P (≈5.2) suggests moderate lipophilicity but significant tissue retention .

Q. What strategies improve inter-laboratory reproducibility in this compound quantification?

Implement proficiency testing programs with certified reference materials (e.g., Kanto Reagents’ ACC C-027S-TP standard solution). Harmonize extraction protocols (e.g., EPA Method 1668C for water) and validate results via round-robin studies across labs using identical GC columns (e.g., DB-5MS) .

Q. How do advanced detection methods enhance sensitivity for this compound in complex matrices?

Two-dimensional gas chromatography (GC×GC-TOFMS) increases resolution in lipid-rich samples (e.g., fish tissue). Combine with accelerated solvent extraction (ASE) and sulfuric acid cleanup to reduce matrix interference. Detection limits <0.1 pg/g are achievable with optimized ionization conditions .

Data Analysis and Interpretation

Q. How should researchers address conflicting toxicity data for this compound in ecotoxicological studies?

Conduct meta-analyses to evaluate dose-response relationships across studies. For example, discrepancies in LC50 values may stem from differences in test species (e.g., Daphnia vs. zebrafish) or exposure durations. Use mixed-effects models to account for variability and identify confounding factors like co-exposure to dioxins .

Q. What computational tools are effective for modeling the environmental persistence of this compound?

Apply the EPI Suite™ software to estimate half-lives in air, water, and soil. PCB 27’s estimated atmospheric half-life is 14 days (via OH radical reaction), while anaerobic sediment degradation may exceed 1 year. Validate predictions with field data from contaminated sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.